molecular formula C24H22N2O2 B6294769 (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 2097145-90-7

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No. B6294769
CAS RN: 2097145-90-7
M. Wt: 370.4 g/mol
InChI Key: DPPQMGTZLCMJSM-UWHLTILDSA-N
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Description

The compound is a type of bis-indeno[1,2-d]oxazole, which suggests it might have interesting photophysical properties. Indeno[1,2-d]oxazoles are a type of heterocyclic compound, which are often used in medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple chiral centers due to the 3aR,3a’R,8aS,8a’S configuration. This could potentially lead to a variety of stereoisomers .


Chemical Reactions Analysis

As for chemical reactions, it would depend on the specific functional groups present in the compound. Indeno[1,2-d]oxazoles can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the indeno[1,2-d]oxazole rings might confer aromaticity, while the cyclobutane linker could introduce strain .

Scientific Research Applications

Synthetic Routes and Applications

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles : Research by Kaushik et al. (2019) explores the diverse applications of 1,2,3-triazoles, a key scaffold in organic compounds, in drug discovery, bioconjugation, material science, and more. The review discusses copper-catalyzed azide-alkyne cycloaddition as a significant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting its role in click chemistry for constructing complex molecules from simple starting materials (Kaushik et al., 2019).

Cyclobutane-Containing Alkaloids : Sergeiko et al. (2008) review the synthesis, origins, and bioactivities of cyclobutane-containing alkaloids isolated from terrestrial and marine species. These compounds exhibit antimicrobial, antibacterial, antitumor activities, among others, underscoring the cyclobutane ring's importance in drug discovery (Sergeiko et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, it would depend on the biological target. If it were used as a material, it might depend on its photophysical properties .

Future Directions

Future research could involve exploring the properties and potential applications of this compound, as well as developing efficient synthetic routes .

properties

IUPAC Name

(3aS,8bR)-2-[1-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMGTZLCMJSM-UWHLTILDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

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